
Vardenafil
Overview
Description
Vardenafil is a selective phosphodiesterase type 5 (PDE5) inhibitor approved for the treatment of erectile dysfunction (ED). It functions by enhancing nitric oxide-mediated vasodilation in the corpus cavernosum, facilitating penile erection during sexual stimulation. Structurally, this compound shares a triazolopyrimidinone core with sildenafil, making them close structural analogs, whereas tadalafil features a methyldione scaffold, leading to distinct pharmacokinetic and pharmacodynamic properties . This compound is available in both brand-name (e.g., Levitra) and generic formulations, with demonstrated bioequivalence . Its clinical efficacy and safety have been validated across diverse populations, including men with spinal cord injury (SCI) and diabetes .
Preparation Methods
The synthesis of BAY38-9456 involves several steps, starting with the preparation of the core structure followed by the introduction of various functional groups. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure is synthesized through a series of condensation and cyclization reactions.
Functional Group Introduction: Various functional groups are introduced to the core structure through substitution reactions.
Purification: The final compound is purified using techniques such as recrystallization and chromatography to obtain the desired purity.
Industrial production methods for BAY38-9456 involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes strict quality control measures to maintain consistency and safety .
Chemical Reactions Analysis
BAY38-9456 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Substitution reactions are commonly used to introduce different functional groups into the compound.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
BAY38-9456 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the inhibition of phosphodiesterase enzymes.
Biology: The compound is used to investigate the role of cyclic guanosine monophosphate in cellular signaling pathways.
Medicine: BAY38-9456 is extensively studied for its therapeutic potential in treating erectile dysfunction and other related conditions.
Mechanism of Action
The mechanism of action of BAY38-9456 involves the inhibition of cyclic guanosine monophosphate-specific phosphodiesterase type 5. This enzyme is responsible for the degradation of cyclic guanosine monophosphate in the corpus cavernosum of the penis. By inhibiting this enzyme, BAY38-9456 increases the levels of cyclic guanosine monophosphate, leading to relaxation of smooth muscle cells and increased blood flow to the penis, resulting in an erection .
Comparison with Similar Compounds
Structural and Molecular Comparisons
Sildenafil vs. Vardenafil
- Chemical Structure: Both drugs share a triazolopyrimidinone core, with minor modifications (e.g., this compound replaces sildenafil’s piperazinyl sulfone group with an ethylpiperazine moiety). This structural similarity results in a high shape-based similarity score (0.955) and overlapping binding orientations in PDE5’s active site .
- Binding Affinity : Molecular docking studies show that both compounds form hydrogen bonds with GLN817 and occupy similar hydrophobic pockets, leading to comparable inhibitory potency (IC₅₀ values: 0.7 nM for this compound vs. 3.9 nM for sildenafil) .
Tadalafil vs. This compound
- Chemical Structure : Tadalafil’s methyldione scaffold diverges significantly from this compound’s structure, resulting in lower 2D similarity scores but comparable shape-based scores due to overlapping volumes in the PDE5 binding pocket .
Table 1: Structural and Molecular Comparison
Parameter | This compound | Sildenafil | Tadalafil |
---|---|---|---|
Core Structure | Triazolopyrimidinone | Triazolopyrimidinone | Methyldione |
PDE5 IC₅₀ (nM) | 0.7 | 3.9 | 1.0 |
Half-Life (h) | 4–5 | 4 | 17.5 |
Tmax (h) | 1 | 1 | 2 |
Food Interaction | Reduced absorption | Reduced absorption | No effect |
Selectivity (PDE5:PDE11) | 15:1 | 10:1 | 78:1 |
Pharmacokinetic Profiles
- Absorption: this compound and sildenafil exhibit similar Tmax (~1 hour), while tadalafil peaks at 2 hours.
- Half-Life : this compound and sildenafil have short half-lives (~4 hours), whereas tadalafil’s extended half-life (17.5 hours) supports a “daily dosing” option .
Table 2: Pharmacokinetic Parameters
Parameter | This compound | Sildenafil | Tadalafil |
---|---|---|---|
Tmax (h) | 1 | 1 | 2 |
t½ (h) | 4–5 | 4 | 17.5 |
Protein Binding | 95% | 96% | 94% |
Metabolism | CYP3A4 | CYP3A4 | CYP3A4 |
Efficacy
- ED Populations : In men with SCI, this compound improved EF domain scores from 11.6 to 22.0 (vs. placebo: 12.1 to 13.5), with 76% penetration success . Similar efficacy rates (~70–80%) are reported for sildenafil and tadalafil in general ED populations .
- Onset : this compound and sildenafil act within 30–60 minutes, while tadalafil’s prolonged activity allows for spontaneity .
Regulatory and Adulteration Concerns
- Adulterants : Illicit analogs like morphardenafil (morpholine-substituted this compound) and pseudo-vardenafil are detected in dietary supplements, posing safety risks due to unregulated synthesis .
- Generics : Generic this compound demonstrates bioequivalence to brand-name Levitra, with identical efficacy and safety .
Biological Activity
Vardenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), primarily used in the treatment of erectile dysfunction (ED). Its mechanism of action, pharmacokinetics, and biological effects have been extensively studied, revealing critical insights into its efficacy and safety profile.
This compound enhances erectile function by inhibiting PDE5, an enzyme that degrades cyclic guanosine monophosphate (cGMP). During sexual stimulation, nitric oxide (NO) is released, leading to increased cGMP levels in the corpus cavernosum. This results in smooth muscle relaxation and increased blood flow, facilitating an erection. This compound's selectivity for PDE5 over other phosphodiesterases contributes to its effectiveness in treating ED.
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by rapid absorption and a relatively short half-life. Key pharmacokinetic parameters include:
- Tmax (Time to Maximum Concentration): Approximately 40-60 minutes in fasted individuals.
- Half-Life (T1/2): About 4 hours.
- Bioavailability: Approximately 14.5%.
- Volume of Distribution: 208 L.
- Protein Binding: ~95% bound to plasma proteins.
High-fat meals can delay absorption but do not significantly affect overall bioavailability .
Inhibition of PDE5
This compound exhibits a strong inhibitory effect on PDE5 with an IC50 value of 0.7 nM, making it more potent than other PDE5 inhibitors like sildenafil and tadalafil . Its selectivity is notable, with over 1000-fold selectivity against other isoforms such as PDE8, PDE9, and PDE10 .
Clinical Studies
Numerous clinical trials have assessed the efficacy of this compound in various populations:
- General Population: In a pivotal study, men with ED showed significant improvements in erectile function as measured by the International Index of Erectile Function (IIEF) scores. For instance, scores improved from baseline averages of 13.6 to 21.8 after treatment with 10 mg this compound compared to a placebo group .
- Diabetic Patients: A randomized trial involving diabetic men demonstrated similar efficacy, with IIEF scores increasing significantly from 13.9 to 22.9 in the this compound group versus a placebo increase from 13.7 to 16.3 (P < 0.0001) .
Case Studies
Case Study: Efficacy in Diabetic Patients
A double-blind study investigated this compound's effects on erectile function in men with diabetes. The results indicated substantial improvements in sexual performance and satisfaction, highlighting this compound's role as a viable treatment option for this population.
Case Study: Safety Profile
In another study focusing on safety, this compound was generally well-tolerated among participants, with side effects primarily including headache, flushing, and dyspepsia. Serious adverse events were rare, underscoring its favorable safety profile compared to other ED treatments .
Summary Table of Biological Activity
Parameter | This compound |
---|---|
Mechanism | PDE5 inhibition |
IC50 | 0.7 nM |
Tmax | 40-60 minutes |
Half-Life | ~4 hours |
Bioavailability | ~14.5% |
Protein Binding | ~95% |
Common Side Effects | Headache, flushing |
Q & A
Basic Research Questions
Q. What standardized methodologies are used to assess vardenafil’s efficacy in clinical trials?
- Methodology : Efficacy is quantified using validated endpoints such as the International Index of Erectile Function (IIEF) erectile function (EF) domain score, Sexual Encounter Profile (SEP) questions (SEP2: vaginal penetration; SEP3: maintenance of erection), and the Global Assessment Question (GAQ) . Randomized, double-blind, placebo-controlled trials (RCTs) with ≥12-week durations are standard, incorporating intention-to-treat (ITT) and last-observation-carried-forward (LOCF) analyses to account for dropout bias .
- Example : In hypertensive patients, this compound increased SEP3 success rates by 38% over placebo (95% CI: 29.5–46.6%) in a meta-analysis of 8 RCTs .
Q. How is this compound’s pharmacokinetic profile characterized in populations with comorbidities?
- Methodology : Phase I/II trials assess parameters like time to maximum concentration (Tmax) , half-life (t½) , and hepatic/renal clearance. For example:
- Half-life : 4–6 hours in healthy males .
- Renal impairment : No dose adjustment required for mild-to-moderate impairment, but monitoring is recommended due to reduced clearance .
Advanced Research Questions
Q. How can Box-Behnken experimental design optimize analytical methods for this compound quantification?
- Methodology : The Box-Behnken design (BBD) identifies optimal conditions for high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC). For example:
- Factors tested : Mobile phase pH, flow rate, and column temperature.
- Output : A 15-run BBD validated a UPLC method with <2% RSD for precision and >99% accuracy in this compound HCl quantification .
- Application : This design minimizes resource use while maximizing robustness for stability-indicating assays .
Q. What strategies resolve contradictions in meta-analyses of this compound’s efficacy across comorbid conditions?
- Methodology : Stratify data by baseline ED severity , comorbidity type (e.g., diabetes, hypertension), and outcome measures (IIEF vs. SEP). For example:
- Hypertension : A meta-analysis of 8 RCTs showed no significant difference in IIEF-EF improvements between hypertensive (+8.9 points) and non-hypertensive subgroups .
- Diabetes : Dose-dependent efficacy (57–72% GAQ improvement) was observed in diabetic cohorts, contrasting with non-diabetic populations .
Q. How do researchers evaluate this compound’s safety in patients on polypharmacy (e.g., antihypertensives)?
- Methodology : Prospective RCTs with safety endpoints (e.g., blood pressure changes, adverse event rates) and stratification by concomitant medications. For example:
- Hypertension trials : this compound 5–20 mg showed no clinically significant blood pressure changes vs. placebo in patients taking 1–3 antihypertensives (ΔBP: <3 mmHg) .
- Adverse events : Headache (3.1%) and flushing (1.6%) rates were comparable to placebo, with no drug-drug interaction signals .
Q. What experimental designs validate this compound’s long-term (≥52 weeks) efficacy and safety?
- Methodology : Open-label extension studies with real-world evidence (RWE) components, such as the REALISE study (N=73,946):
- Efficacy : 93.3% of CVD patients reported improved erections, with 90% satisfaction rates .
- Safety : Low AE incidence (≤2%) over 12 months supports sustained tolerability .
Q. Methodological Challenges and Solutions
Q. How are patient-reported outcomes (PROs) standardized in ED trials to minimize bias?
- Solution : Use validated instruments (IIEF, SEP) and blinded adjudication of diaries. For example:
- IIEF-EF : Scores ≥26 indicate normal function; improvements ≥4 points are clinically meaningful .
- Real-world data : The REALISE study combined physician interviews and patient diaries to capture PROs across 47 countries .
Q. What statistical approaches handle missing data in ED trials?
- Solution : LOCF analysis and mixed-model repeated measures (MMRM) adjust for dropouts. For example:
- In a spinal cord injury trial, LOCF maintained statistical power despite 15% attrition, showing 19% ejaculation success with this compound vs. 10% placebo (P<0.001) .
Q. Tables for Key Findings
Q. Emerging Research Directions
Q. What novel delivery systems (e.g., inhaled this compound) are under investigation?
- Methodology : Phase IIb trials (e.g., NCT04266197) evaluate inhaled this compound for pulmonary arterial hypertension (PAH). Key metrics include exercise capacity and pulmonary vascular resistance .
Q. How do circadian rhythms impact this compound’s pharmacokinetics in OSA patients?
- Methodology : Factorial RCTs (CPAP ± this compound) measure nocturnal tumescence via RigiScan® . Preliminary data show nonsignificant IIEF-EF improvements (+4 points) with nightly dosing .
Properties
IUPAC Name |
2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N6O4S/c1-5-8-20-24-16(4)21-23(30)25-22(26-29(20)21)18-15-17(9-10-19(18)33-7-3)34(31,32)28-13-11-27(6-2)12-14-28/h9-10,15H,5-8,11-14H2,1-4H3,(H,25,26,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SECKRCOLJRRGGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C2N1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N6O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048318 | |
Record name | Vardenafil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
488.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Vardenafil | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015000 | |
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Solubility |
In water, 3.5 mg/L at 25 °C /Estimated/, 3.25e-01 g/L | |
Record name | Vardenafil | |
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Record name | Vardenafil | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015000 | |
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Vapor Pressure |
3.4X10-19 mm Hg at 25 °C /Estimated/ | |
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CAS No. |
224785-90-4 | |
Record name | Vardenafil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=224785-90-4 | |
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Record name | Vardenafil [USAN:INN:BAN] | |
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Record name | Vardenafil | |
Source | DrugBank | |
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Record name | 2-{2-ethoxy-5-[(4-ethylpiperazin-1-yl)sulfonyl]phenyl}-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4(1H)-one | |
Source | European Chemicals Agency (ECHA) | |
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Record name | VARDENAFIL | |
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Record name | VARDENAFIL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7304 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Vardenafil | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015000 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
192 °C | |
Record name | Vardenafil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00862 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Vardenafil | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015000 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
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